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Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

Cat. No.: B092845

CAS Number: 1003-19-6

This technical guide provides a comprehensive overview of 1,1-diethylcyclopropane, a
saturated hydrocarbon of interest to researchers, scientists, and professionals in the field of
drug development. This document outlines its chemical identity, physicochemical properties,
synthesis, spectroscopic data, and safety information.

Chemical Identity and Properties

1,1-Diethylcyclopropane, also known as gem-diethylcyclopropane, is a cycloalkane with the
chemical formula C7H14.[1] Its structure consists of a three-membered cyclopropane ring with
two ethyl groups attached to the same carbon atom.

Table 1: Chemical Identifiers and Molecular Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b092845?utm_src=pdf-interest
https://www.benchchem.com/product/b092845?utm_src=pdf-body
https://www.benchchem.com/product/b092845?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C1003196&Mask=4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value Reference
CAS Number 1003-19-6 [11[2]
IUPAC Name 1,1-diethylcyclopropane [3]
Molecular Formula C7H14 [11[2]
Molecular Weight 98.1861 g/mol [1]
Canonical SMILES CcCcil(ccea)cce [3]
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Table 2: Physicochemical Properties

Property Value Reference
Boiling Point 87.9 °C at 760 mmHg [2]
Melting Point -105.9 °C [2]
Density 0.774 g/lcm3 [2]
Vapor Pressure 70.4 mmHg at 25 °C [2]
Refractive Index 1.3915 (estimate) [2]
logP 2.58660 [2]
Synthesis

The synthesis of 1,1-diethylcyclopropane can be achieved through a modified Freund
reaction, a classic method for forming cyclopropane rings. The general approach involves the
intramolecular cyclization of a 1,3-dihalide using a reducing agent, typically zinc.

Experimental Protocol: Synthesis from 1,3-Dibromo-2,2-
diethylpropane
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A plausible synthetic route to 1,1-diethylcyclopropane involves the dehalogenation and

cyclization of 1,3-dibromo-2,2-diethylpropane. This method is adapted from the general

procedures for synthesizing cyclopropanes from 1,3-dihalides.

Materials:

1,3-dibromo-2,2-diethylpropane

Zinc dust

Ethanol (anhydrous)

Sodium carbonate (anhydrous)

Diethyl ether (anhydrous)

Hydrochloric acid (dilute)

Sodium bicarbonate solution (saturated)
Brine (saturated sodium chloride solution)

Magnesium sulfate (anhydrous)

Procedure:

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser,
and a dropping funnel is charged with zinc dust and anhydrous ethanol.

A solution of 1,3-dibromo-2,2-diethylpropane in anhydrous ethanol is added dropwise to the
stirred suspension of zinc dust.

The reaction mixture is heated to reflux with vigorous stirring for several hours to ensure
complete reaction. The progress of the reaction can be monitored by thin-layer
chromatography (TLC) or gas chromatography (GC).

After cooling to room temperature, the excess zinc is filtered off, and the filtrate is diluted with
water.
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» The aqueous solution is extracted with diethyl ether.

e The combined organic extracts are washed sequentially with dilute hydrochloric acid,
saturated sodium bicarbonate solution, and brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed by distillation at atmospheric pressure.

e The resulting crude 1,1-diethylcyclopropane is then purified by fractional distillation.

Synthesis Workflow for 1,1-Diethylcyclopropane
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Synthesis Workflow

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 1,1-diethylcyclopropane.

« Infrared (IR) Spectroscopy: The IR spectrum of 1,1-diethylcyclopropane exhibits
characteristic C-H stretching vibrations of the cyclopropyl and ethyl groups. The C-H
stretching of the cyclopropane ring typically appears at higher wavenumbers (around 3080-
3000 cm~1) compared to the ethyl C-H stretches (around 2960-2850 cm~1). The ring
deformation vibrations can be observed in the fingerprint region.[4]

e Mass Spectrometry (MS): The electron ionization mass spectrum of 1,1-
diethylcyclopropane shows a molecular ion peak (M*) at m/z 98, corresponding to the
molecular weight of the compound. Fragmentation patterns would involve the loss of ethyl
and methyl groups.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum would show characteristic signals for the ethyl
protons (a quartet and a triplet) and the cyclopropyl protons. The geminal and vicinal
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coupling constants of the cyclopropyl protons would be indicative of the three-membered
ring structure.

o 13C NMR: The carbon NMR spectrum would display distinct signals for the quaternary
carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the
ethyl group carbons.

Safety Information

1,1-Diethylcyclopropane is a flammable liquid and should be handled with appropriate safety
precautions.

Table 3: Hazard Identification

Hazard Class Category
Flammable Liquids Category 2
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2A

- o ) Category 3 (Respiratory tract irritation, Narcotic
Specific target organ toxicity — single exposure
effects)

The safety information is based on general data for flammable hydrocarbons and related
cyclopropane derivatives. A specific Safety Data Sheet (SDS) for 1,1-diethylcyclopropane
should be consulted for detailed handling and emergency procedures.

GHS Pictograms:
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GHS Hazard Pictograms

Hazard Statements:

e H225: Highly flammable liquid and vapor.
e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e H336: May cause drowsiness or dizziness.
Precautionary Statements:

e P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources.
No smoking.

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.
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o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Drug Development

While 1,1-diethylcyclopropane itself is not a common pharmaceutical ingredient, the
cyclopropane motif is of significant interest in medicinal chemistry. The strained three-
membered ring can act as a bioisostere for other chemical groups, influencing the molecule's
conformation, metabolic stability, and binding affinity to biological targets. The study of simple
cyclopropane derivatives like 1,1-diethylcyclopropane can provide valuable insights into the
fundamental chemical and physical properties of this important structural unit, aiding in the
design of more complex and potent drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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